molecular formula C22H31NO5 B13424193 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid

Cat. No.: B13424193
M. Wt: 389.5 g/mol
InChI Key: DKCISHZQASOZAJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves several steps:

    Preparation of Catechol Diethyl Ether: This is achieved through the etherification of catechol with diethyl sulfate.

    Formation of 3,4-Diethoxy Nitrobenzene: This involves the nitration of the catechol diethyl ether.

    Synthesis of 2-Ethoxy-4-nitrophenol: This step includes the reduction of 3,4-diethoxy nitrobenzene.

    Production of 3-Ethoxy-4-oxynitrobenzene: This is followed by the nitration of 2-ethoxy-4-nitrophenol.

    Formation of 3-Ethoxy-4-oxyphenylamine: This involves the reduction of 3-ethoxy-4-oxynitrobenzene.

    Preparation of N-Methylene Ethyl Malonate-3-ethoxy-4-oxyphenylamine: This step includes the condensation of 3-ethoxy-4-oxyphenylamine with ethyl malonate.

    Final Product: The final step involves cyclization and esterification to obtain this compound.

Chemical Reactions Analysis

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions:

Scientific Research Applications

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves the disruption of electron transport in the mitochondrial cytochrome system of coccidia. This disruption inhibits mitochondrial respiration, leading to the death of the parasite. The compound targets the mitochondrial electron transport chain, specifically inhibiting the cytochrome bc1 complex .

Comparison with Similar Compounds

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C22H31NO5/c1-3-5-6-7-8-9-10-11-12-28-19-13-16-18(14-20(19)27-4-2)23-15-17(21(16)24)22(25)26/h13-15H,3-12H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

DKCISHZQASOZAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC

Origin of Product

United States

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